10-Hydroxy majoroside

Description

Overview and Significance in Natural Product Chemistry

10-Hydroxy majoroside belongs to the iridoid glycoside class of monoterpenoids, which are characterized by a cyclopentanopyran ring system. nih.gov These compounds are widespread in the plant kingdom and often serve as defensive agents against herbivores and pathogens. nih.gov The significance of 10-Hydroxy majoroside in natural product chemistry lies in its specific chemical structure and its presence in medicinally relevant plants.

It has been isolated from the aerial parts of Plantago major L., a plant with a long history of use in traditional medicine for treating a variety of ailments, including wounds, infections, and inflammatory conditions. nih.govmdpi.comuam.mx The presence of 10-Hydroxy majoroside in this plant suggests it may contribute to its traditional therapeutic uses. Specifically, it is one of several iridoid glycosides, including majoroside and 10-acetoxymajoroside, that have been isolated from this species. nih.gov Research has also identified 10-Hydroxy majoroside in Plantago bismarckii. researchgate.net

The isolation and structural elucidation of 10-Hydroxy majoroside have been achieved through various chromatographic and spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-QTOF-MS). researchgate.net

Historical Perspectives on Iridoid Glycoside Research

The study of iridoid glycosides dates back over a century, with the first compounds of this class being isolated and characterized in the early 20th century. mazums.ac.ir Initially, research focused on their chemical structures and their distribution within the plant kingdom, serving as important chemotaxonomic markers to classify plant species. nih.gov

Over time, the focus of iridoid glycoside research has shifted towards understanding their biological activities. A wide array of pharmacological effects have been attributed to this class of compounds, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties. mdpi.compensoft.netauctoresonline.org This historical body of research on related iridoids provides a crucial foundation for the investigation of newly discovered compounds like 10-Hydroxy majoroside, guiding hypotheses about its potential biological roles.

Current Research Trajectories and Future Directions in 10-Hydroxy majoroside Investigations

Current research on 10-Hydroxy majoroside is beginning to explore its specific biological activities. Studies have started to investigate its potential as an anti-inflammatory and antioxidant agent, moving beyond simple isolation and identification.

A key research finding has been the evaluation of 10-Hydroxy majoroside's effect on inflammation. A study investigating its impact on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells found that it exhibited moderate inhibitory effects. researchgate.net Overproduction of NO is a hallmark of inflammation, and its inhibition suggests a potential anti-inflammatory role for the compound.

Additionally, research on extracts from Plantago bismarckii containing 10-Hydroxy majoroside has assessed their antioxidant potential using methods such as β-carotene bleaching, DPPH free radical scavenging, and ABTS cation radical scavenging assays. researchgate.net While this study evaluated the extract as a whole, it points towards the antioxidant capacity of its constituents, including 10-Hydroxy majoroside.

Future research will likely focus on several key areas:

Detailed Pharmacological Profiling: In-depth studies are needed to fully characterize the anti-inflammatory and antioxidant activities of purified 10-Hydroxy majoroside. This includes elucidating the specific molecular mechanisms by which it exerts its effects.

Broader Bioactivity Screening: Investigating a wider range of potential biological activities, such as antimicrobial, antiviral, and anticancer effects, could reveal new therapeutic possibilities.

Biosynthetic Pathway Elucidation: Understanding how plants synthesize 10-Hydroxy majoroside could open avenues for its biotechnological production.

In Vivo Studies: Moving from in vitro assays to animal models will be a critical step in determining the physiological relevance of the observed biological activities.

The initial findings on 10-Hydroxy majoroside are promising and lay the groundwork for a deeper exploration of this intriguing natural product.

Research Findings on 10-Hydroxy majoroside

Table 1: Isolation and Identification of 10-Hydroxy majoroside

| Source Plant(s) | Part of Plant | Method of Identification | Reference |

| Plantago major L. | Aerial parts | Chromatographic separations, 1D and 2D NMR, HR-QTOF-MS | nih.govresearchgate.net |

| Plantago bismarckii | Leaves | Spectroscopic methods | researchgate.net |

Table 2: Investigated Biological Activities of 10-Hydroxy majoroside

| Biological Activity | Assay | Result | Reference |

| Anti-inflammatory | Inhibition of NO overproduction in LPS-stimulated BV2 microglial cells | IC50 value of 44.2–62.3 μM (as part of a group of isolated compounds) | researchgate.net |

| Antioxidant | β-carotene bleaching, DPPH free radical and ABTS cation radical scavenging (as part of a plant extract) | Determined to have antioxidant potential | researchgate.net |

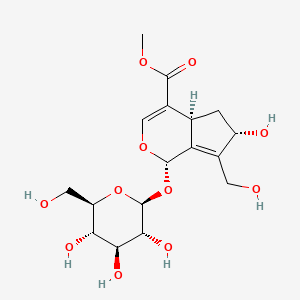

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aS,6S)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-6,9-10,12-14,16-23H,2-4H2,1H3/t6-,9+,10-,12-,13+,14-,16+,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDXNCIWSRAIAR-OCGKWZSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2=C(C(CC12)O)CO)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H](C2=C([C@H](C[C@H]12)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Phytochemical Context of 10 Hydroxy Majoroside

Botanical Sources and Geographic Distribution

Research has primarily documented 10-Hydroxy majoroside in the Plantaginaceae family, particularly within the genus Plantago. While its distribution is linked to the global presence of these host plants, specific mentions in scientific literature pinpoint its isolation from species found across Eurasia.

Identification in Plantago Species (e.g., Plantago major L., Plantago asiatica, Plantago cornuti Gouan L.)

10-Hydroxy majoroside has been consistently isolated from several species of the Plantago genus. It is recognized as one of the characteristic iridoid glycosides in the aerial parts of Plantago major L. (Greater Plantain), a species with a cosmopolitan distribution. mdpi.comnih.govslu.se It has also been identified as a methanol (B129727) extract from Plantago asiatica, a species common in East Asia. medchemexpress.com Furthermore, research has isolated 10-Hydroxy majoroside from Plantago cornuti Gouan L., a plantain species found in parts of Europe and Asia.

Table 1: Documented Botanical Sources of 10-Hydroxy majoroside

| Botanical Name | Plant Part | Reference |

| Plantago major L. | Aerial Parts | mdpi.comnih.govslu.se |

| Plantago asiatica L. | Not specified (isolated from methanol extract) | medchemexpress.com |

| Plantago cornuti Gouan L. | Aerial Parts | nih.gov |

Association with the Oleaceae Family and Other Plant Taxa

Current scientific literature predominantly associates 10-Hydroxy majoroside with the Plantago genus of the Plantaginaceae family. As of now, there is no significant evidence reporting the natural occurrence of 10-Hydroxy majoroside in species belonging to the Oleaceae (olive) family or other plant taxa outside of Plantago.

Co-occurring Phytochemicals within Source Plants

Related Iridoid Glycosides (e.g., Majoroside, 10-Acetoxymajoroside, Aucubin)

Within its botanical sources, 10-Hydroxy majoroside is found alongside other structurally similar iridoid glycosides. In Plantago major, it is part of a trio of unusual iridoids that includes majoroside and 10-acetoxymajoroside. mdpi.comslu.se Another prominent iridoid glycoside frequently detected in these plants is Aucubin (B1666126), a widely studied compound in the Plantaginaceae family. mdpi.com

Table 2: Co-occurring Iridoid Glycosides in Plantago Species

| Compound Name | Plant Source(s) | Reference(s) |

| Majoroside | Plantago major L. | mdpi.com |

| 10-Acetoxymajoroside | Plantago major L. | mdpi.comslu.se |

| Aucubin | Plantago major L. | mdpi.com |

| Asperuloside | Plantago major L. | mdpi.com |

| Melittoside | Plantago major L. | mdpi.com |

| Gardoside | Plantago major L. | mdpi.com |

| Geniposidic acid | Plantago major L. | mdpi.com |

Other Classes of Secondary Metabolites (e.g., Flavonoids, Terpenoids, Caffeic Acid Derivatives)

Beyond iridoids, the source plants of 10-Hydroxy majoroside synthesize a diverse array of other secondary metabolites. nih.govnih.gov In Plantago major, these include various flavonoids, terpenoids, and derivatives of caffeic acid. mdpi.comnih.gov

Flavonoids: Notable flavonoids identified include luteolin, apigenin, and their glycosides, as well as baicalein (B1667712) and scutellarin. mdpi.comnih.gov

Terpenoids: The triterpenes ursolic acid and oleanolic acid are commonly found, along with other terpenoids like lupeol (B1675499) and β-sitosterol. mdpi.comresearchgate.netpensoft.netpensoft.net

Caffeic Acid Derivatives: Phenylethanoid glycosides, which are esters of caffeic acid, are significant components. Acteoside (verbascoside) and plantamajoside (B1678514) are two of the most prominent examples found in Plantago major. mdpi.comneocities.orgajol.info

Table 3: Co-occurring Secondary Metabolites in Plantago major L.

| Class | Compound Examples | Reference(s) |

| Flavonoids | Luteolin, Apigenin, Baicalein, Hispidulin, Scutellarin | mdpi.comnih.gov |

| Terpenoids | Ursolic acid, Oleanolic acid, Lupeol, α-amyrin, β-amyrin | mdpi.comresearchgate.netpensoft.net |

| Caffeic Acid Derivatives | Acteoside (Verbascoside), Plantamajoside, Chlorogenic acid | mdpi.comneocities.orgajol.info |

Isolation and Purification Methodologies for 10 Hydroxy Majoroside

Extraction Techniques from Plant Biomass

The initial step in obtaining 10-Hydroxy majoroside is its extraction from the plant material. This is a critical stage that influences the yield and purity of the final product. Both conventional and advanced methods are employed to achieve efficient extraction.

Solvent-based extraction is a widely used and conventional method for isolating iridoid glycosides from plant sources. The choice of solvent is crucial and is typically based on the polarity of the target compound. For 10-Hydroxy majoroside and other polar iridoid glycosides, polar solvents like methanol (B129727) and ethanol (B145695) are effective.

Methanol has been specifically reported as a suitable solvent for extracting 10-Hydroxy majoroside from Plantago asiatica medchemexpress.commedchemexpress.com. The general process involves soaking the dried and powdered plant material in the solvent for a specified period, sometimes with agitation, to allow the phytochemicals to dissolve into the solvent. The resulting mixture is then filtered to separate the solid plant residue from the liquid extract containing the desired compound. The solvent is subsequently evaporated to yield a crude extract.

Research on the extraction of iridoid glycosides from Plantago species has demonstrated the efficacy of methanol. For instance, methanol extracts of various Plantago species have been used to investigate their chemical composition, including the presence of iridoid glycosides.

| Parameter | Details | Source |

| Plant Source | Plantago asiatica | medchemexpress.commedchemexpress.com |

| Solvent | Methanol | medchemexpress.commedchemexpress.com |

| General Procedure | Dried, powdered plant material is soaked in the solvent. The mixture is then filtered, and the solvent is evaporated to obtain a crude extract. | General Knowledge |

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, various advanced methodologies have been developed. These techniques often utilize energy sources to facilitate the release of bioactive compounds from the plant matrix.

One such advanced technique is Ultrasonic-Microwave Synergistic Extraction (UMSE) . This method combines the mechanical effects of ultrasound (cavitation) with the rapid heating capabilities of microwaves to disrupt plant cell walls more effectively, leading to a higher yield of extracted compounds in a shorter time. While a specific protocol for 10-Hydroxy majoroside is not detailed in the available literature, studies on the extraction of total iridoid glycosides from other plants provide insight into the operational parameters.

For the extraction of total iridoid glycosides from Patrinia scabra, the following UMSE parameters were optimized:

| Parameter | Optimal Condition |

| Ethanol Concentration | 52% |

| Material-to-Liquid Ratio | 1:18 g/mL |

| Microwave Power | 610 W |

| Extraction Time | 45 min |

This advanced method demonstrates a significant improvement over conventional techniques in terms of efficiency and yield of iridoid glycosides.

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate and purify 10-Hydroxy majoroside.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of individual components in a mixture. For the purification of iridoid glycosides, Reverse-Phase HPLC (RP-HPLC) is commonly employed. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compounds between the two phases.

| Parameter | Details |

| Column | RP-18 column (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of a polar solvent (e.g., water with an acidifier like o-phosphoric acid) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | Typically around 1.0 mL/min. |

| Detection | UV detector, with the wavelength set according to the absorbance maximum of the target compound. |

By scaling up an analytical HPLC method to a preparative scale, it is possible to isolate pure 10-Hydroxy majoroside from the crude extract.

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. This technique is particularly well-suited for the preparative separation of natural products. High-Speed Counter-Current Chromatography (HSCCC) is an advanced form of CCC that utilizes a strong centrifugal force to retain the stationary phase.

HSCCC has been successfully applied to the separation and purification of various iridoid glycosides. The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. The ideal solvent system will provide an appropriate partition coefficient (K) for the target compound, typically in the range of 0.5 to 2.0.

Several solvent systems have been reported for the separation of iridoid glycosides from different plant sources using HSCCC. These can serve as a starting point for the purification of 10-Hydroxy majoroside.

| Plant Source | Target Iridoid Glycosides | HSCCC Solvent System (v/v/v/v) |

| Fructus Corni | Sweroside, Morroniside, Loganin | Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1) |

| Lamiophlomis rotata | Shanzhiside methyl ester, Phloyoside II, Chlorotuberside, Penstemonoside | Ethyl acetate–n-butanol–water (5:14:12) |

The successful application of HSCCC for these related compounds suggests its potential for the efficient, large-scale purification of 10-Hydroxy majoroside.

Structural Elucidation and Characterization of 10 Hydroxy Majoroside

Spectroscopic Techniques for Structural Determination

Spectroscopic methods are fundamental to the structural elucidation of natural products like 10-Hydroxy majoroside. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its molecular framework can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. news-medical.netlibretexts.org For 10-Hydroxy majoroside, both ¹H and ¹³C NMR are employed to map out the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Key signals, such as those for anomeric protons of the glucose unit, provide evidence for the presence of the sugar moiety and its linkage to the iridoid core. researchgate.net The chemical shifts and coupling constants of the protons on the iridoid skeleton help to establish the relative positions of substituents.

2D NMR Techniques: To assemble the complete structure, various two-dimensional NMR experiments are utilized. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connections between adjacent protons. news-medical.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of the molecule, such as the glucose unit to the iridoid aglycone. scispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. nih.gov

A representative table of ¹H and ¹³C NMR data for a related majoroside-type iridoid glucoside is provided below to illustrate the type of information obtained.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 98.5 | 5.80 (d, 1.5) |

| 3 | 141.2 | 7.50 (s) |

| 4 | 110.8 | - |

| 5 | 38.7 | 2.85 (m) |

| 6 | 78.9 | 4.20 (dd, 6.0, 2.0) |

| 7 | 130.5 | 5.95 (d, 6.0) |

| 8 | 145.1 | - |

| 9 | 45.9 | 2.60 (m) |

| 10 | 68.2 | 4.35 (d, 7.0) |

| 11 | 21.3 | 1.15 (d, 7.0) |

| Glucosyl Moiety | ||

| 1' | 99.8 | 4.70 (d, 8.0) |

| 2' | 74.5 | 3.25 (m) |

| 3' | 77.8 | 3.40 (m) |

| 4' | 71.5 | 3.30 (m) |

| 5' | 78.2 | 3.35 (m) |

| 6' | 62.7 | 3.70 (m), 3.90 (m) |

Note: This table is illustrative for a majoroside-type compound and specific values for 10-Hydroxy majoroside may vary.

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. nist.gov

Mass Spectrometry (MS): Standard MS techniques provide the molecular ion peak, which corresponds to the molecular weight of 10-Hydroxy majoroside. Fragmentation patterns observed in the mass spectrum can offer clues about the structure, such as the loss of the sugar moiety.

High-Resolution Mass Spectrometry (HR-LC-QTOF-MS): This advanced technique provides highly accurate mass measurements, allowing for the determination of the precise elemental formula. pharmacognosy.usacs.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The coupling of liquid chromatography (LC) with QTOF-MS allows for the separation and analysis of complex mixtures, which is particularly useful in natural product chemistry. nih.gov

| Ion | Calculated m/z | Found m/z | Formula |

| [M+Na]⁺ | 429.1423 | 429.1420 | C₁₇H₂₆O₁₀Na |

Note: This table represents hypothetical high-resolution mass spectrometry data for 10-Hydroxy majoroside.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgwiley.com The IR spectrum of 10-Hydroxy majoroside would be expected to show characteristic absorption bands for:

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ indicates the presence of hydroxyl groups, both on the iridoid skeleton and the glucose unit. masterorganicchemistry.com

C-H stretching: Bands in the region of 3000-2850 cm⁻¹ are due to the stretching of C-H bonds in the alkyl and vinyl groups. libretexts.org

C=O stretching: A strong, sharp absorption around 1700-1650 cm⁻¹ would be indicative of a carbonyl group, likely an ester or an α,β-unsaturated ester.

C=C stretching: An absorption in the region of 1650-1600 cm⁻¹ suggests the presence of a carbon-carbon double bond within the iridoid ring.

C-O stretching: Bands in the fingerprint region (1300-1000 cm⁻¹) correspond to the C-O stretching vibrations of the hydroxyl groups and the glycosidic linkage. savemyexams.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | 3400 - 3200 (broad) |

| Carbonyl (C=O) | 1700 - 1650 (strong, sharp) |

| Alkene (C=C) | 1650 - 1600 |

| C-O | 1300 - 1000 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. mt.comijprajournal.com The UV spectrum of 10-Hydroxy majoroside is expected to show absorption maxima characteristic of the α,β-unsaturated ester system present in the iridoid core. researchgate.net The position of the absorption maximum (λmax) can be influenced by the substitution pattern on the chromophore.

| Chromophore | Expected λmax (nm) |

| α,β-Unsaturated Ester | 230 - 250 |

Chemical Derivatization Strategies for Structural Confirmation

Chemical derivatization involves modifying the structure of 10-Hydroxy majoroside through chemical reactions to confirm the presence of specific functional groups and to aid in structural elucidation. jfda-online.comresearchgate.net

Acetylation: Reaction with acetic anhydride (B1165640) in pyridine (B92270) will acetylate all the hydroxyl groups. The number of acetyl groups incorporated can be determined by comparing the molecular weight of the acetylated product with the original compound using mass spectrometry. This confirms the total number of hydroxyl groups in the molecule.

Hydrolysis: Acid or enzymatic hydrolysis can cleave the glycosidic bond, separating the iridoid aglycone from the glucose moiety. mdpi.com The isolated sugar can then be identified as glucose through comparison with an authentic sample using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization (e.g., trimethylsilylation). researchgate.net

Methylation: Reaction with a methylating agent, such as methyl iodide in the presence of a base, will convert the hydroxyl groups to methoxy (B1213986) groups. This can be useful in subsequent analysis, particularly in mass spectrometry, to determine the positions of the hydroxyl groups.

Stereochemical Assignments and Conformational Analysis

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a crucial final step in structural elucidation. acs.orgyoutube.com

NOESY Spectroscopy: As mentioned earlier, NOESY experiments are key to determining the relative stereochemistry. The observation of Nuclear Overhauser Effects between specific protons indicates their spatial proximity, allowing for the assignment of the relative configuration of the stereocenters in the iridoid ring and the orientation of the glucose unit.

Coupling Constants: The magnitude of the coupling constants (J values) in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which helps to define the conformation of the five- and six-membered rings of the iridoid skeleton.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the absolute configuration of the molecule by comparing its experimental CD spectrum with those of related compounds with known stereochemistry or with theoretically calculated spectra.

Cahn-Ingold-Prelog (CIP) System: Once the relative and absolute stereochemistries are established, the Cahn-Ingold-Prelog priority rules are used to assign the R or S configuration to each stereocenter. qmul.ac.uk

The combination of these spectroscopic and chemical methods allows for the unambiguous determination of the complete structure of 10-Hydroxy majoroside, including its connectivity, functional groups, and stereochemistry.

Biosynthesis and Metabolic Pathways of Iridoid Glycosides Relevant to 10 Hydroxy Majoroside

The intricate biosynthesis of iridoid glycosides, including 10-hydroxy majoroside, involves a series of complex enzymatic reactions. These natural compounds, characterized by a cyclopentanopyran ring system, are primarily found in a variety of plants, where they

Mechanistic Investigations of 10 Hydroxy Majoroside S Biological Activities

Cellular and Molecular Targets and Interaction Mechanisms

The biological effects of 10-Hydroxy majoroside are likely mediated through its interaction with various cellular and molecular targets, influencing a range of signaling pathways and enzymatic activities.

Angiotensin I-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. wikipedia.orgnih.gov ACE converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. wikipedia.orgyoutube.comyoutube.com Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure. wikipedia.orgyoutube.comyoutube.com

While direct studies on the ACE inhibitory activity of 10-Hydroxy majoroside are not extensively documented, other natural compounds, including various flavonoids and phenolic compounds, have demonstrated ACE inhibitory potential. nih.gov The mechanism of action for ACE inhibitors typically involves blocking the active site of the enzyme, thereby preventing its catalytic activity. wikipedia.orgnih.gov Given the structural similarities to other bioactive plant compounds, it is plausible that 10-Hydroxy majoroside could exert a similar inhibitory effect on ACE, although specific inhibitory concentrations (IC50) and the precise nature of this interaction require further investigation.

The interaction of 10-Hydroxy majoroside with specific cellular receptors and the subsequent modulation of signal transduction pathways are critical to its biological effects. While direct receptor binding studies for this compound are limited, the activities of related compounds suggest potential targets.

Signal transduction pathways are the mechanisms by which cells respond to external stimuli. These pathways often involve a cascade of protein phosphorylation and dephosphorylation events, leading to a specific cellular response. Key signaling pathways that could be influenced by 10-Hydroxy majoroside include those involved in inflammation and cell growth. For instance, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. nih.gov

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.govnih.gov ROS can damage cellular components, including lipids, proteins, and DNA. nih.govresearchgate.net Cells possess a sophisticated antioxidant defense system, which includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), to counteract oxidative damage. nih.govnih.govmdpi.com

Natural compounds, including iridoid glycosides, often exhibit antioxidant properties by either directly scavenging free radicals or by enhancing the activity of antioxidant enzymes. mdpi.com For example, some compounds can increase the expression and activity of SOD, CAT, and GPx, thereby bolstering the cell's capacity to handle oxidative stress. nih.govmdpi.comnih.gov The potential of 10-Hydroxy majoroside to modulate these pathways could be a significant contributor to its biological activity, although specific studies are needed to confirm this.

In Vitro studies on other compounds have demonstrated the ability to scavenge various free radicals, including hydrogen peroxide and superoxide radicals. nih.gov The antioxidant activity is often concentration-dependent.

The anti-inflammatory properties of many natural compounds are attributed to their ability to modulate key inflammatory pathways. A primary target is the NF-κB signaling pathway, which controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govnih.gov

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.gov Compounds that can inhibit the degradation of IκB or the nuclear translocation of NF-κB can effectively block the inflammatory cascade. researchgate.netnih.govmdpi.com Studies on hydroxytyrosol, another natural compound, have shown that it can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and reduce the expression of genes for inducible nitric oxide synthase (iNOS) and various cytokines, partly through the NF-κB pathway. researchgate.netnih.gov It is hypothesized that 10-Hydroxy majoroside may share similar mechanisms of action.

The cell cycle is a tightly regulated process that governs cell proliferation. youtube.com Dysregulation of the cell cycle is a hallmark of cancer. youtube.com The progression through the different phases of the cell cycle (G1, S, G2, and M) is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.comnih.govmdpi.com

Certain flavonoids and other phytochemicals have been shown to influence the cell cycle by arresting cells at specific checkpoints. nih.govnih.gov For example, some flavonoids can induce a G1 phase arrest by inhibiting the activity of CDK2, while others can cause a G2/M phase arrest by inhibiting CDK1. nih.gov This inhibition can be mediated by upregulating CDK inhibitors like p21 and p27. nih.gov Studies on hydroxychavicol have demonstrated its ability to induce cell cycle arrest at the late S and G2/M phase in cancer cells. nih.gov While the specific effects of 10-Hydroxy majoroside on cell cycle regulation have not been detailed, it is plausible that it could exert antiproliferative effects through similar mechanisms.

In Vitro Pharmacological Studies

In vitro studies are essential for elucidating the biological activities of a compound at the cellular and molecular level. While comprehensive pharmacological data for 10-Hydroxy majoroside is not yet widely available in the public domain, preliminary information from commercial suppliers indicates its isolation from Plantago asiatica. medchemexpress.com

General in vitro pharmacological assessments for compounds like 10-Hydroxy majoroside would typically involve a battery of assays to determine its efficacy and potency in various biological contexts. nih.govnih.govmdpi.com

Table 1: Representative In Vitro Pharmacological Assays

| Assay Type | Parameter Measured | Example Finding for a Related Compound (Hydroxytyrosol) | Reference |

| Anti-inflammatory Activity | |||

| Nitric Oxide (NO) Production Assay | IC50 for inhibition of NO production in LPS-stimulated macrophages | 11.4 µM | nih.gov |

| Prostaglandin E2 (PGE2) Production Assay | IC50 for inhibition of PGE2 production in LPS-stimulated macrophages | 19.5 µM | nih.gov |

| Antioxidant Activity | |||

| H2O2 Scavenging Assay | % inhibition of H2O2-induced chemiluminescence | 53% at 10 µM | nih.gov |

| Superoxide Radical Scavenging Assay | % inhibition of superoxide radicals | 38-94% at 0.02-2 µM | nih.gov |

| Cytotoxicity/Antiproliferative Activity | |||

| MTT Assay | % cell death in cancer cell lines | 54-74% at 0.5-1 mM (24h exposure) | nih.gov |

| Colony Formation Assay | % inhibition of colony formation | 51% at 10 µM | nih.gov |

| Cell Cycle Analysis | |||

| Flow Cytometry | Cell cycle phase distribution | Arrest at late S and G2/M phase at 0.1 mM (24h exposure) | nih.gov |

Note: The data in this table is for related compounds and is provided for illustrative purposes, as specific data for 10-Hydroxy majoroside is not available in the cited sources.

Further in vitro research is necessary to fully characterize the pharmacological profile of 10-Hydroxy majoroside, including its specific IC50 values in various assays and its selectivity for different molecular targets.

Antioxidant Activity

Specific studies detailing the antioxidant mechanism of 10-Hydroxy majoroside, such as its ability to scavenge free radicals or influence antioxidant enzymes, are not available. While iridoid compounds are generally known to possess antioxidant properties, the specific contribution and mechanism of 10-Hydroxy majoroside have not been elucidated. mdpi.com

Anti-inflammatory Potential

The anti-inflammatory potential of the iridoid class of compounds has been noted, often linked to the modulation of inflammatory pathways. nih.govmdpi.com However, research that specifically investigates the effect of 10-Hydroxy majoroside on inflammatory mediators, such as cytokines and enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), is not presently available.

Anticancer Research Applications

There is a lack of specific research on the anticancer applications of 10-Hydroxy majoroside. Studies detailing its effects on cancer cell lines, including any pro-apoptotic or anti-proliferative mechanisms, have not been identified.

Other Reported Biological Effects (e.g., Immunomodulatory, Antiulcerogenic, Anticholinesterase)

The primary biological effect reported specifically for 10-Hydroxy majoroside is the inhibition of the angiotensin-converting enzyme (ACE). researchgate.netiium.edu.my In one study, it demonstrated a 28.06% inhibition of ACE activity at a concentration of 100 µM. researchgate.net This finding suggests a potential role in blood pressure regulation. Information regarding its immunomodulatory, antiulcerogenic, or anticholinesterase activities is not specifically documented.

Structure-Activity Relationship (SAR) Studies of 10-Hydroxy majoroside and Analogs

Detailed structure-activity relationship (SAR) studies for 10-Hydroxy majoroside and its analogs are absent from the available scientific literature.

Impact of Hydroxyl Group Modification on Bioactivity

No studies have been found that investigate how modifying the hydroxyl groups of 10-Hydroxy majoroside affects its biological activity.

Correlation between Specific Structural Features and Pharmacological Outcomes

Research correlating the specific structural features of 10-Hydroxy majoroside, such as its iridoid core, glycosidic linkage, or specific substitutions, with pharmacological outcomes is not available. While general SAR principles for iridoids have been suggested, such as the importance of a double bond between C-7 and C-8 for anti-inflammatory activity, these have not been specifically tested or confirmed for 10-Hydroxy majoroside. nih.gov

Computational Approaches to SAR (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have emerged as powerful tools for elucidating the structure-activity relationships (SAR) of natural products at the molecular level. While direct computational studies on 10-Hydroxy majoroside are not extensively documented in publicly available literature, the investigation of structurally related iridoid glycosides provides a valuable framework for understanding its potential biological interactions. The insights gained from these analogous compounds can guide future in silico research on 10-Hydroxy majoroside.

A pertinent example of this approach is the molecular docking analysis of catalpol (B1668604) and its derivatives, which share the core iridoid structure with 10-Hydroxy majoroside. These studies have explored their potential as inhibitors of carbohydrate-hydrolyzing enzymes, which are relevant targets in the management of diabetes.

In one such study, a series of natural and semi-synthesized catalpol iridoid derivatives were docked against α-glucosidase (PDB ID: 3W37) and oligo-1,6-glucosidase (PDB ID: 3AJ7). rsc.org The primary objective was to predict the binding affinities and interaction patterns of these compounds within the active sites of the enzymes, thereby correlating their structural features with their inhibitory potential.

The computational results highlighted several key interactions that contribute to the binding of these iridoid glycosides to the target enzymes. These interactions primarily involve hydrogen bonds and hydrophobic contacts with specific amino acid residues in the enzyme's active site. For instance, the docking simulations for the most potent inhibitors revealed a consistent pattern of interactions with critical residues responsible for the catalytic activity of the enzymes.

The findings from these docking studies not only provided a rational basis for the observed biological activities of the tested compounds but also offered a predictive model for designing new derivatives with enhanced inhibitory potency. This approach allows for the virtual screening of a large number of compounds and the prioritization of the most promising candidates for synthesis and biological evaluation, thus accelerating the drug discovery process.

Given the structural similarities between 10-Hydroxy majoroside and the catalpol derivatives studied, it is plausible that 10-Hydroxy majoroside could also interact with similar biological targets. The presence of multiple hydroxyl groups in its structure suggests a high potential for forming hydrogen bonds with the active site residues of various enzymes.

Future computational studies on 10-Hydroxy majoroside could, therefore, involve docking it into the active sites of enzymes such as α-glucosidase, as well as other potential targets identified for iridoid glycosides. Such studies would be instrumental in:

Predicting its binding affinity and preferred binding conformation.

Identifying the key amino acid residues involved in the interaction.

Elucidating the SAR by comparing the docking results of 10-Hydroxy majoroside with those of other related compounds.

Guiding the chemical modification of 10-Hydroxy majoroside to design more potent and selective inhibitors.

The table below summarizes the findings from the molecular docking study on catalpol derivatives, which serves as a valuable reference for potential computational investigations of 10-Hydroxy majoroside.

| Compound Class | Target Enzymes | Key Findings from Molecular Docking | Reference |

| Catalpol Iridoid Derivatives | α-Glucosidase (PDB: 3W37), Oligo-1,6-glucosidase (PDB: 3AJ7) | The study predicted the binding affinities and interaction patterns, suggesting that these compounds are promising anti-diabetic inhibitors. The computational results showed good consistency with experimental bioassays. | rsc.org |

It is important to note that while molecular docking is a powerful predictive tool, the results must be validated by experimental bioassays to confirm the biological activity and the proposed mechanism of action. Nevertheless, the application of computational approaches like molecular docking holds significant promise for unlocking the full therapeutic potential of 10-Hydroxy majoroside and other related natural products.

Analytical Methodologies for Quantification and Detection of 10 Hydroxy Majoroside

Chromatographic Quantification Techniques

Chromatographic techniques are powerful tools for the separation, identification, and quantification of 10-Hydroxy majoroside from complex matrices. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution, sensitivity, and reproducibility.

HPLC-UV/Vis for Purity Assessment and Quantification

High-Performance Liquid Chromatography coupled with an Ultraviolet-Visible (UV/Vis) detector is a robust and cost-effective method for the routine analysis and purity assessment of 10-Hydroxy majoroside. The principle of this technique lies in the separation of the compound on a stationary phase, followed by its detection based on its characteristic UV absorbance.

Method Parameters and Findings:

A typical Reverse-Phase HPLC (RP-HPLC) method can be developed and validated for the quantification of 10-Hydroxy majoroside. The method validation would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net

A study on the analysis of phenolic compounds using RP-HPLC-UV/Vis demonstrated the successful separation and quantification of various analytes. glentham.comnih.gov While not specific to 10-Hydroxy majoroside, the principles of method development and validation are transferable. For instance, the selection of an appropriate mobile phase and column is critical for achieving good resolution and peak shape. glentham.com

Table 1: Illustrative HPLC-UV/Vis Parameters for 10-Hydroxy majoroside Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV scan (typically around 230-250 nm for iridoid glycosides) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

The development of such a method would involve optimizing the mobile phase composition to achieve a good separation of 10-Hydroxy majoroside from other co-eluting compounds. The method's linearity would be established by analyzing a series of standard solutions of known concentrations and constructing a calibration curve. ekb.eg The limit of detection (LOD) and limit of quantification (LOQ) would also be determined to assess the method's sensitivity. thepharmajournal.com

HPLC-Mass Spectrometry (HPLC-MS/MS) for High-Sensitivity Detection

For applications requiring higher sensitivity and selectivity, such as the analysis of 10-Hydroxy majoroside in biological matrices or trace-level quantification in herbal extracts, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry.

Method Parameters and Findings:

An HPLC-MS/MS method for 10-Hydroxy majoroside would typically involve electrospray ionization (ESI) as the ion source, which is suitable for polar and thermally labile molecules like iridoid glycosides. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. nih.gov

A study on the rapid quantification of iridoid glycoside analogues in a complex herbal formulation using HPLC-MS/MS highlights the potential of this technique. nih.govfao.org The method was validated for its accuracy, precision, and sensitivity, with limits of quantification in the low ng/mL range. nih.gov Similar approaches can be adapted for the analysis of 10-Hydroxy majoroside.

Table 2: Proposed HPLC-MS/MS Parameters for 10-Hydroxy majoroside Detection

| Parameter | Condition |

| Chromatographic System | UHPLC or HPLC |

| Column | C18 or HILIC (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ or [M-H]- for 10-Hydroxy majoroside |

| Product Ions (m/z) | Specific fragment ions |

The development of an HPLC-MS/MS method would require the optimization of both chromatographic and mass spectrometric parameters to achieve the best possible sensitivity and specificity for 10-Hydroxy majoroside.

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric methods offer a simpler and more rapid alternative to chromatographic techniques for the quantification of total iridoid glycosides, including 10-Hydroxy majoroside, in a sample. These methods are often used for preliminary screening and quality control purposes.

Spectrophotometric Assays:

A common spectrophotometric method for the determination of total iridoids is based on the Trim-Hill reaction. nih.gov In this colorimetric assay, the sample is treated with a specific reagent (a mixture of acetic acid, copper sulfate, and hydrochloric acid), which reacts with the iridoid compounds to produce a characteristic blue color. nih.gov The absorbance of the resulting solution is then measured at a specific wavelength (e.g., 609 nm), and the total iridoid content is calculated using a calibration curve prepared with a standard compound like aucubin (B1666126). nih.gov

Spectrofluorometric Assays:

While less common for iridoid glycosides, spectrofluorometric methods could potentially be developed. These assays would rely on the native fluorescence of the compound or its derivatization with a fluorescent reagent. The fluorescence intensity would be proportional to the concentration of the analyte. The development of such a method would require a thorough investigation of the fluorescence properties of 10-Hydroxy majoroside.

While these spectrophotometric methods are high-throughput and cost-effective, they lack the specificity of chromatographic techniques and may be subject to interference from other compounds in the sample that can also react with the reagents.

Chemical Synthesis and Derivatization of 10 Hydroxy Majoroside

Total Synthesis Approaches to the Iridoid Glycoside Scaffold

While a dedicated total synthesis of 10-hydroxy majoroside has not been documented in scientific literature, established methodologies for constructing the core iridoid glycoside framework provide a clear roadmap for its potential synthesis. The primary challenges lie in the stereocontrolled formation of the cis-fused cyclopenta[c]pyran ring system and the subsequent stereoselective installation of the glucose moiety.

A key strategy for assembling the iridoid core involves cycloaddition reactions. For instance, a phosphine-catalyzed [3+2] cycloaddition between an allenoate and a substituted enone can efficiently construct the characteristic bicyclic system with high regio- and stereocontrol. This approach has been successfully applied in the total synthesis of (+)-geniposide, a related iridoid glycoside. The synthesis of the aglycone (the non-sugar part) of 10-hydroxy majoroside would likely follow a similar convergent strategy, wherein key fragments are prepared separately and then combined.

Subsequent to the formation of the aglycone, the crucial glycosylation step would be undertaken. This involves coupling the aglycone with a protected glucose derivative. Various modern glycosylation methods could be employed, such as using glycosyl trifluoroacetimidates or gold(I)-catalyzed glycosylation with glycosyl ortho-alkynylbenzoates, which are known to be effective for complex and sensitive substrates. medchemexpress.com The choice of protecting groups on the glucose donor and the aglycone acceptor is critical to ensure the desired β-stereoselectivity of the glycosidic bond and to allow for selective deprotection in the final steps of the synthesis.

Table 1: Key Reactions in a Hypothetical Total Synthesis of 10-Hydroxy majoroside

| Step | Reaction Type | Purpose | Key Reagents/Conditions |

| 1 | Asymmetric Catalysis | Establish key stereocenters in a starting material. | Chiral catalysts (e.g., Sharpless epoxidation). |

| 2 | Cycloaddition | Construct the core cyclopenta[c]pyran ring system. | Phosphine-catalyzed [3+2] cycloaddition. |

| 3 | Functional Group Manipulation | Introduce or modify functional groups on the aglycone. | Oxidation, reduction, protection/deprotection sequences. |

| 4 | Glycosylation | Attach the glucose unit to the aglycone. | Glycosyl donor (e.g., trichloroacetimidate), Lewis acid catalyst. |

| 5 | Deprotection | Remove protecting groups to yield the final product. | Specific reagents tailored to the protecting groups used. |

Semi-Synthesis from Natural Precursors and Analogue Development

Given the complexity of a total synthesis, a semi-synthetic approach starting from more abundant, structurally related natural products is an attractive alternative. Plants from the Plantago genus are rich sources of other iridoid glycosides, such as aucubin (B1666126) and catalpol (B1668604), which could serve as viable starting materials for the synthesis of 10-hydroxy majoroside and its analogues. nih.govresearchgate.netnih.govfao.org

For example, catalpol, which already possesses a hydroxyl group at a position analogous to the C10-hydroxyl in 10-hydroxy majoroside, could be a potential precursor. The synthetic challenge would then be the selective modification of other functional groups on the catalpol skeleton to match the structure of 10-hydroxy majoroside. This could involve protection of certain hydroxyl groups, followed by oxidation, reduction, or other transformations.

The development of analogues from these natural precursors is a burgeoning field of research, aiming to create novel compounds with potentially enhanced biological activities. nih.govnih.govmdpi.commdpi.comrsc.org Starting from a common iridoid core like aucubin or catalpol, a variety of derivatives can be generated. For instance, acylation, alkylation, or oxidation of the hydroxyl groups can produce a library of new compounds. The synthesis of novel iridolactones from aucubin has been reported, demonstrating the feasibility of such structural modifications. fao.org These semi-synthetic strategies offer a more direct route to novel compounds for structure-activity relationship (SAR) studies.

Table 2: Potential Natural Precursors for Semi-Synthesis

| Precursor | Natural Source | Key Structural Features for Semi-Synthesis |

| Aucubin | Plantago species, Aucuba japonica | Core iridoid structure, readily available. researchgate.netnih.gov |

| Catalpol | Plantago species, Rehmannia glutinosa | Core iridoid structure with an epoxide, multiple hydroxyl groups for modification. nih.govresearchgate.net |

Structural Modification and Functional Group Interconversion Studies

Structural modification and functional group interconversions are essential tools for exploring the chemical space around a natural product like 10-hydroxy majoroside. These studies are crucial for understanding how different parts of the molecule contribute to its properties and for developing new analogues. A functional group interconversion is the transformation of one functional group into another, for example, the conversion of an alcohol to an aldehyde or an amine. Current time information in Bangalore, IN.

The structure of 10-hydroxy majoroside offers several sites for modification:

Hydroxyl Groups: The multiple hydroxyl groups on both the aglycone and the glucose moiety can be selectively protected and then derivatized. Esterification or etherification of these groups would yield a range of analogues with altered polarity and steric properties.

Alkene: The double bond in the five-membered ring is a key site for reactions such as hydrogenation, epoxidation, or dihydroxylation, which would lead to saturated or further oxidized analogues.

Ester Group: The acetyl group at C10 can be hydrolyzed to the corresponding alcohol, which can then be derivatized with different acyl groups to probe the influence of this substituent.

Standard organic chemistry reactions would be employed for these transformations. For instance, oxidation of the primary alcohol on the glucose moiety to a carboxylic acid could be achieved using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The secondary hydroxyl groups could be oxidized to ketones using reagents such as Dess-Martin periodinane. The conversion of hydroxyl groups into other functionalities, such as halides or azides, could be accomplished through nucleophilic substitution reactions, providing intermediates for further derivatization.

Table 3: Common Functional Group Interconversions Applicable to 10-Hydroxy majoroside

| Initial Functional Group | Target Functional Group | Reagents |

| Primary Alcohol | Aldehyde | PCC, DMP |

| Primary Alcohol | Carboxylic Acid | TEMPO, Jones reagent |

| Secondary Alcohol | Ketone | PCC, DMP, Swern oxidation |

| Alkene | Epoxide | m-CPBA |

| Alkene | Diol | OsO₄, NMO |

| Ester | Alcohol | LiAlH₄, NaOH |

These synthetic and semi-synthetic efforts, along with detailed structural modification studies, are vital for unlocking the full potential of 10-hydroxy majoroside and its related family of iridoid glycosides.

Interactions of 10 Hydroxy Majoroside with Broader Biological Systems

Impact on Cellular Homeostasis and Metabolic Processes

Cellular homeostasis, the maintenance of a stable internal environment, is critical for normal cell function and is often disrupted in disease states. Chronic inflammation and metabolic dysregulation are key indicators of a loss of homeostasis. Iridoid glycosides, the class of compounds to which 10-Hydroxy majoroside belongs, have demonstrated significant effects on pathways that regulate these processes.

Extracts from Plantago asiatica, which contain 10-Hydroxy majoroside, have been shown to influence key signaling pathways involved in inflammation and cell growth. nih.govresearchgate.net For instance, polysaccharides from P. asiatica seeds can induce the maturation of dendritic cells, a crucial component of the immune system, through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.govnih.gov The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a common target for anti-inflammatory drugs. nih.gov Similarly, extracts from the plant have been observed to activate the MAPK/CREB signaling pathway, which is involved in cell proliferation and survival. researchgate.net

Iridoid glycosides, as a class, have been reported to exert anti-inflammatory effects by reducing the production of inflammatory mediators. nih.gov Some iridoids have been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes. nih.gov For example, certain iridoids can suppress the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm, thereby preventing the inflammatory cascade. elsevierpure.com

Furthermore, iridoid glycosides have been found to modulate metabolic pathways, such as the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov AMPK acts as a cellular energy sensor, and its activation can lead to improved glucose uptake and fatty acid oxidation, processes that are fundamental to maintaining metabolic homeostasis. nih.gov The potential for 10-Hydroxy majoroside to influence these pathways suggests it may play a role in managing metabolic disorders.

Table 1: Potential Effects of Iridoid Glycosides on Cellular Signaling Pathways

| Signaling Pathway | Potential Effect of Iridoid Glycosides | Implication for Cellular Homeostasis |

| NF-κB | Inhibition of activation | Reduction of chronic inflammation |

| MAPK | Modulation of activity | Regulation of cell growth and immune response |

| AMPK | Activation | Improvement of metabolic function and energy balance |

Potential Modulatory Effects on Host-Microbiome Interactions

The gut microbiome plays a pivotal role in human health, influencing everything from nutrient metabolism to immune function. The interaction between dietary compounds and the gut microbiota is a burgeoning area of research. Plant-derived compounds, including iridoid glycosides, can be metabolized by gut bacteria, and in turn, can modulate the composition and function of the microbiome.

While direct studies on 10-Hydroxy majoroside are not available, research on other iridoid glycosides provides compelling evidence for their interaction with the host microbiome. For example, an iridoid glycoside designated as GG-01 has been shown to ameliorate nonalcoholic fatty liver disease by modulating the gut microbiota. This effect was linked to the stimulation of bile acid biotransformation by the beneficial bacterium Akkermansia muciniphila. This suggests that iridoid glycosides can act as prebiotics, promoting the growth and activity of beneficial gut microbes.

The polysaccharides present in Plantago asiatica seeds have also been found to lower lipid absorption by modulating the colon microbiota in mice. This indicates that extracts from this plant, a source of 10-Hydroxy majoroside, can have a significant impact on the gut microbial community and its metabolic functions. The bi-directional relationship between plant compounds and gut bacteria, where the bacteria metabolize the compounds and the compounds influence the bacterial population, is a key aspect of their biological effects.

Table 2: Investigated Effects of Plantago Species and Iridoid Glycosides on Host-Microbiome Interactions

| Compound/Extract | Organism/Model | Observed Effect | Potential Implication |

| Plantago asiatica seed polysaccharides | Mice | Lowered lipid absorption via colon microbiota modulation | Management of metabolic disorders |

| Iridoid Glycoside (GG-01) | Animal model of NAFLD | Ameliorated fatty liver disease by modulating gut microbiota and stimulating Akkermansia muciniphila | Treatment of metabolic diseases through microbiome-targeted therapies |

Future Research Perspectives and Unaddressed Scientific Questions

Elucidation of Novel Biological Activities and Underlying Mechanisms

While iridoid glycosides are known for a range of pharmacological effects including neuroprotective, anti-inflammatory, hepatoprotective, and antitumor activities, the full extent of their biological potential remains to be explored. nih.govnih.gov Future research will likely focus on uncovering novel bioactivities and delving deeper into their molecular mechanisms of action.

A primary area of investigation will be the exploration of previously uninvestigated or underexplored therapeutic areas. High-throughput screening of diverse iridoid glycoside libraries against a wide array of biological targets could reveal unexpected activities. For instance, their role in modulating the gut microbiome, influencing epigenetic processes, or acting on novel protein-protein interactions presents exciting new avenues.

Understanding the precise molecular mechanisms is crucial for the development of targeted therapies. Future studies should move beyond identifying that an iridoid has, for example, anti-inflammatory effects, to pinpointing the specific signaling pathways and molecular targets involved. Techniques such as proteomics, transcriptomics, and targeted cellular assays will be instrumental in identifying the direct binding partners of these compounds and elucidating how they modulate cellular functions. For example, studies on cornus iridoid glycoside have investigated its effect on protein phosphatase 2A (PP2A) activity, which is implicated in tau protein hyperphosphorylation in Alzheimer's disease. nih.gov This level of mechanistic detail is essential for translating basic research findings into clinical applications.

| Research Area | Potential Novel Activities | Methodologies for Mechanism Elucidation |

| Neurological Disorders | Modulation of neuroinflammation, promotion of neurogenesis, protection against excitotoxicity | Proteomics, Kinase activity assays, Electrophysiology |

| Metabolic Diseases | Regulation of glucose and lipid metabolism, activation of metabolic sensors (e.g., AMPK) | Metabolomics, Seahorse metabolic analysis, Gene expression profiling |

| Infectious Diseases | Antiviral activity against emerging viruses, disruption of bacterial biofilms | High-throughput screening, Viral replication assays, Confocal microscopy |

| Oncology | Inhibition of cancer stem cells, modulation of the tumor microenvironment, synergy with existing chemotherapies | Spheroid culture models, Flow cytometry, In vivo animal models |

Biosynthetic Engineering for Enhanced Production and Diversification

The natural abundance of many iridoid glycosides is often low and variable, which limits their research and potential therapeutic use. Biosynthetic engineering offers a promising solution to overcome these limitations by enhancing production in native or heterologous systems and by creating novel derivatives with improved properties. nih.govnih.gov

The elucidation of the iridoid biosynthetic pathway has been a major focus of research. wikipedia.orgresearchgate.netdntb.gov.ua Key enzymes, such as geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G8H), and iridoid synthase (ISY), have been identified and characterized. nih.govnih.gov Future work will involve the discovery of the remaining unknown enzymes in the pathway, particularly those responsible for the later tailoring steps that create the vast diversity of iridoid structures.

With a more complete understanding of the biosynthetic pathway, metabolic engineering strategies can be employed to increase the yield of desired iridoids. This can involve overexpressing rate-limiting enzymes, silencing competing pathways, and optimizing the supply of precursor molecules in plants or engineered microorganisms like Saccharomyces cerevisiae (yeast). nih.govnih.gov Synthetic biology approaches, such as the construction of artificial biosynthetic pathways in microbial hosts, offer a scalable and sustainable production platform for these valuable compounds. asm.orgrsc.org

Furthermore, the principles of combinatorial biosynthesis can be applied to generate novel iridoid structures. nih.gov By expressing biosynthetic genes from different organisms in a single host or by using engineered enzymes with altered substrate specificities, it may be possible to create "new-to-nature" iridoids with potentially enhanced biological activities.

| Strategy | Objective | Key Technologies |

| Pathway Elucidation | Identify all enzymes involved in the biosynthesis of diverse iridoids. | Transcriptomics, Proteomics, Gene silencing (VIGS), Enzyme assays |

| Metabolic Engineering | Increase the yield of specific iridoids in plants or microbial hosts. | CRISPR/Cas9 gene editing, Overexpression of pathway genes, Fermentation optimization |

| Combinatorial Biosynthesis | Generate novel iridoid derivatives with improved properties. | Synthetic biology, Protein engineering, Heterologous expression |

Development of Advanced Analytical Platforms for Comprehensive Metabolite Profiling

The structural complexity and diversity of iridoid glycosides, along with their presence in complex plant matrices, pose significant analytical challenges. The development of more advanced and sensitive analytical platforms is essential for the comprehensive profiling of these compounds in biological samples. niscpr.res.innih.gov

Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, has become a cornerstone for metabolomic studies of iridoids. rsc.orgresearchgate.net Future advancements will likely focus on improving the speed, sensitivity, and depth of these analyses. The integration of ion mobility spectrometry could provide an additional dimension of separation, helping to resolve isomeric compounds that are difficult to distinguish by mass alone.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation. The hyphenation of LC with NMR (LC-NMR) and even LC-SPE-NMR, allows for the direct structural analysis of compounds within a complex mixture, reducing the need for lengthy purification processes. nih.govmdpi.com Further development in this area, including improved sensitivity and the use of advanced pulse sequences, will accelerate the identification of novel iridoids.

Imaging techniques, such as mass spectrometry imaging (MSI), are emerging as powerful tools to visualize the spatial distribution of iridoid glycosides within plant tissues. This can provide valuable insights into their biosynthesis, transport, and ecological roles.

| Analytical Platform | Application in Iridoid Research | Future Directions |

| UHPLC-HRMS | Comprehensive profiling, identification of known and unknown iridoids. | Integration with ion mobility, improved data processing software. |

| LC-NMR | Unambiguous structure elucidation of iridoids in complex mixtures. | Increased sensitivity, development of automated structure elucidation tools. |

| Mass Spectrometry Imaging | Visualization of the spatial distribution of iridoids in plant tissues. | Higher spatial resolution, integration with other imaging modalities. |

Integration with Systems Biology and Omics-Based Research Methodologies

A systems biology approach, which integrates multiple layers of biological information ("omics"), holds immense potential to unravel the complex biology of iridoid glycosides. frontiersin.orgnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a holistic understanding of how these compounds are produced, regulated, and how they exert their biological effects.

Integrated omics studies are powerful tools for gene discovery in iridoid biosynthesis. By correlating gene expression profiles (transcriptomics) with metabolite profiles (metabolomics) across different plant tissues or under various environmental conditions, candidate genes for specific biosynthetic steps can be identified. mdpi.comnih.gov This approach has been successfully used to identify genes involved in the biosynthesis of various secondary metabolites. omu.edu.tr

Furthermore, multi-omics approaches can provide a deeper understanding of the pharmacological mechanisms of iridoids. For example, treating cells or animal models with an iridoid glycoside and then analyzing the resulting changes in the transcriptome, proteome, and metabolome can reveal the global cellular response to the compound. nih.govcbirt.net This can help to identify key signaling pathways and networks that are modulated by the iridoid, providing a more comprehensive picture of its mechanism of action than traditional targeted assays.

The vast datasets generated by omics studies require sophisticated bioinformatics and computational tools for analysis and interpretation. researchgate.net The development of new algorithms and network biology approaches will be crucial for integrating these diverse data types and for building predictive models of iridoid biosynthesis and function.

| Omics Technology | Contribution to Iridoid Research |

| Genomics | Identification of biosynthetic gene clusters and regulatory elements. |

| Transcriptomics | Elucidation of gene expression patterns related to biosynthesis and biological response. |

| Proteomics | Identification and quantification of enzymes and protein targets. |

| Metabolomics | Comprehensive profiling of iridoids and other related metabolites. |

Q & A

Q. How can transcriptomic data from 10-Hydroxy Majoroside-treated cells be integrated with proteomic findings to resolve mechanistic gaps?

- Answer: Use multi-omics pipelines:

- RNA-Seq (DESeq2 for differential expression) paired with LC-MS/MS proteomics.

- Pathway cross-talk analysis (STRING DB, Cytoscape) to identify hub genes/proteins.

- Discrepancies (e.g., post-transcriptional regulation) require miRNA-seq or phosphoproteomic validation .

Data Presentation & Publication Guidelines

Q. What are best practices for presenting conflicting spectral data of 10-Hydroxy Majoroside in supplementary materials?

- Answer: Include:

- Raw NMR/FTIR spectra with peak assignments.

- Annotated chromatograms (HPLC/LC-MS) highlighting purity thresholds.

- Transparent reporting of unresolved signals (e.g., rotamers) and proposed hypotheses .

Q. How should researchers contextualize the novelty of 10-Hydroxy Majoroside’s mechanisms against prior literature?

- Answer: Frame discussions using:

- Comparative tables summarizing prior bioactivity findings.

- Citation of conflicting studies with reasoned critiques (e.g., methodological limitations).

- Emphasis on unresolved questions (e.g., off-target effects) to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.